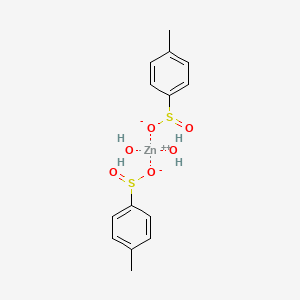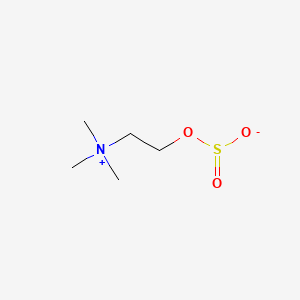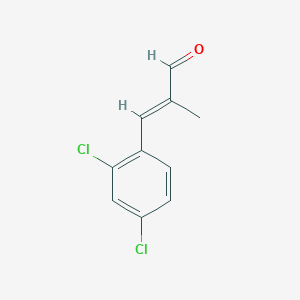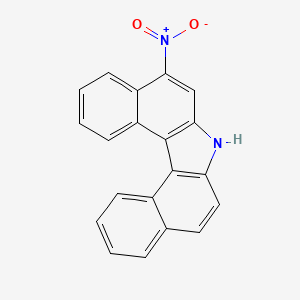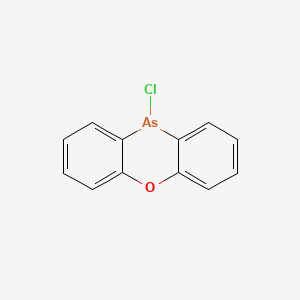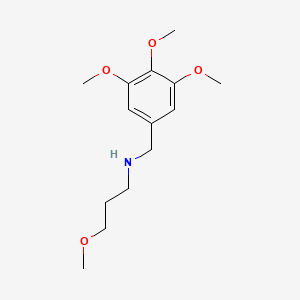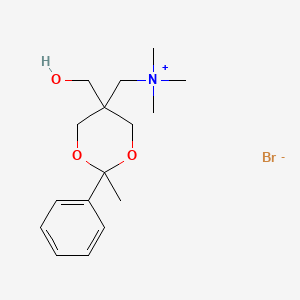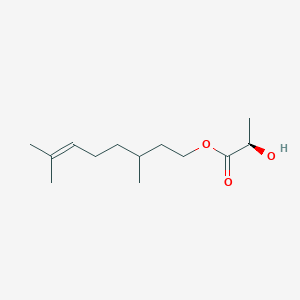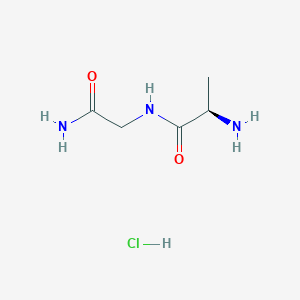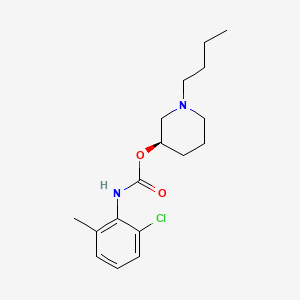
Thallium(1+) octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Thallium(1+) octadecanoate can be synthesized through a reaction between thallium(I) hydroxide and octadecanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction is as follows:
TlOH+C17H35COOH→Tl(C17H35COO)+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Thallium(1+) octadecanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.
Reduction: Thallium(III) can be reduced back to thallium(I).
Substitution: The carboxylate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid can oxidize thallium(I) to thallium(III).
Reduction: Reducing agents like sodium borohydride can reduce thallium(III) to thallium(I).
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate group under mild conditions.
Major Products Formed
Oxidation: Thallium(III) compounds.
Reduction: Thallium(I) compounds.
Substitution: Various thallium carboxylates with different substituents.
科学的研究の応用
Thallium(1+) octadecanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other thallium compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of thallium(1+) octadecanoate involves its interaction with cellular components, particularly those containing sulfur and nitrogen. Thallium can mimic potassium ions, disrupting cellular processes such as enzyme activity and ion transport. This disruption can lead to various physiological effects, including toxicity at higher concentrations.
類似化合物との比較
Similar Compounds
- Thallium(1+) acetate
- Thallium(1+) chloride
- Thallium(1+) nitrate
Comparison
Thallium(1+) octadecanoate is unique due to its long-chain fatty acid component, which imparts different solubility and reactivity properties compared to other thallium(I) compounds. This uniqueness makes it suitable for specific applications where other thallium compounds may not be effective.
特性
CAS番号 |
33734-56-4 |
|---|---|
分子式 |
C18H35O2Tl |
分子量 |
487.9 g/mol |
IUPAC名 |
octadecanoate;thallium(1+) |
InChI |
InChI=1S/C18H36O2.Tl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 |
InChIキー |
CUEKJWSALCWBPG-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Tl+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)
